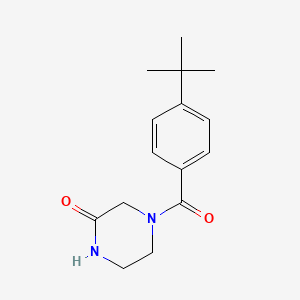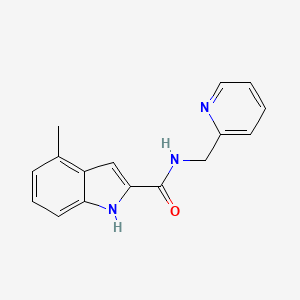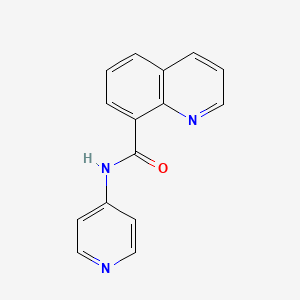
N-pyridin-4-ylquinoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-pyridin-4-ylquinoline-8-carboxamide is a chemical compound that has been widely studied in scientific research for its potential applications in various fields. This compound is commonly referred to as PQA and has been found to exhibit several interesting properties that make it a promising candidate for use in various laboratory experiments.
Mecanismo De Acción
The exact mechanism of action of PQA is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes that are involved in cancer cell growth. PQA has also been shown to induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
PQA has been found to exhibit several biochemical and physiological effects. Studies have shown that PQA can induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. PQA has also been found to inhibit the activity of certain enzymes that are involved in DNA replication, which can prevent cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PQA in laboratory experiments is its ability to selectively target cancer cells. This can make it a promising candidate for the development of new cancer treatments. However, one limitation of using PQA is that it can be toxic to normal cells at high concentrations.
Direcciones Futuras
There are several future directions for research on PQA. One potential direction is to further investigate its anti-cancer properties and develop new cancer treatments based on PQA. Another potential direction is to explore its potential applications in other fields, such as materials science and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of PQA and its potential side effects.
Métodos De Síntesis
The synthesis of PQA can be achieved through several methods, including the reaction of 4-chloropyridine with 8-aminoquinoline in the presence of a base. Another method involves the reaction of 4-pyridylboronic acid with 8-chloroquinoline in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
PQA has been extensively studied for its potential applications in scientific research. One of the most promising applications of PQA is in the field of cancer research. Studies have shown that PQA has anti-cancer properties and can inhibit the growth of cancer cells. Other potential applications of PQA include its use as a fluorescent probe for detecting metal ions, as well as its use in the development of new drugs.
Propiedades
IUPAC Name |
N-pyridin-4-ylquinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15(18-12-6-9-16-10-7-12)13-5-1-3-11-4-2-8-17-14(11)13/h1-10H,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXTVQPHFFWHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)NC3=CC=NC=C3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-4-ylquinoline-8-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-propylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470926.png)
![3-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470927.png)
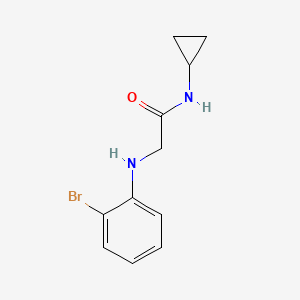
![4-(Azetidin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B7470940.png)
![3-methylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470945.png)
![3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470949.png)
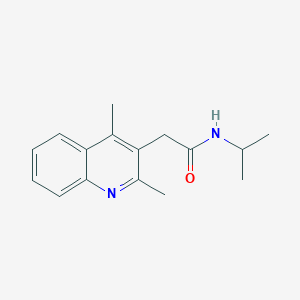

![3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one](/img/structure/B7470977.png)


